molecular formula C12H11NO4 B5684926 ethyl (4-oxo-4H-chromen-2-yl)carbamate

ethyl (4-oxo-4H-chromen-2-yl)carbamate

Cat. No.: B5684926
M. Wt: 233.22 g/mol
InChI Key: XRBINQDQGMLLRQ-UHFFFAOYSA-N
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Description

Ethyl (4-oxo-4H-chromen-2-yl)carbamate is a synthetic coumarin derivative intended for research and development purposes. Coumarins are a significant class of organic compounds known for their versatile biological activities and are frequently investigated in various scientific fields . Related chromenone (coumarin) structures are of interest in medicinal and agrochemical research for their potential biological properties, which can include antiviral and antioxidant effects . The core 4-oxo-4H-chromene structure is a common pharmacophore in the development of new active molecules . Researchers utilize this compound strictly in laboratory settings to explore its physicochemical properties and potential applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl N-(4-oxochromen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)13-11-7-9(14)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBINQDQGMLLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity

Ethyl (4-oxo-4H-chromen-2-yl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex organic molecules and as a reagent in various organic reactions. The compound's structure allows it to participate in several chemical transformations, including:

  • Oxidation : The compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.
  • Substitution Reactions : The benzopyran ring is susceptible to electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

These reactions are significant for the development of new materials and intermediates in pharmaceutical synthesis .

Biological Applications

Antimicrobial and Anticancer Properties

Research has highlighted the potential of this compound in biological applications, particularly its antimicrobial and anticancer activities. Studies have shown that compounds derived from the chromene structure exhibit selective cytotoxicity against multi-drug resistant (MDR) cancer cells. For instance, derivatives of 4H-chromene have been found to preferentially kill MDR cancer cell lines without inducing resistance, making them promising candidates for cancer therapy .

Mechanism of Action

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to beneficial cellular responses. For example, certain chromene derivatives have been shown to inhibit P-glycoprotein transport activity, a common mechanism of drug resistance in cancer cells .

Case Study 1: Anticancer Activity

A study investigated various 4H-chromene derivatives, including this compound, for their efficacy against multiple cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in MDR cancer cells while sparing normal cells. This selective action is attributed to their unique structural features that allow them to evade common drug resistance mechanisms .

Case Study 2: Synthetic Utility

In another research effort, this compound was synthesized and used as a precursor for generating novel heterocyclic compounds through various chemical reactions. The study demonstrated that modifying the carbamate moiety led to enhanced biological activity and improved pharmacological profiles of the resulting compounds .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Chemistry Building block for organic synthesisParticipates in oxidation, reduction, and substitution reactions
Biology Antimicrobial and anticancer propertiesSelectively kills MDR cancer cells without inducing resistance
Medicine Potential therapeutic agentModulates enzyme activity; inhibits drug resistance mechanisms

Comparison with Similar Compounds

Chromene Derivatives with Carbamate/Thiocarbamate Groups

  • Ethyl (4-oxo-4H-chromen-2-yl)carbamate : Features a planar chromene ring system stabilized by a C–H⋯O hydrogen bond . The ethyl carbamate group may participate in hydrogen bonding with residues like Trp66 and Asp79 in protein targets, as observed in docking studies of related carbamates .
  • Ethyl (4-{[(diethylcarbamothioyl)sulfanyl]methyl}-2-oxo-2H-chromen-7-yl)carbamate : A thiocarbamate derivative with a sulfur atom replacing oxygen in the carbamate group. Thiocarbamates exhibit enhanced binding due to additional hydrogen bonds (e.g., with Tyr70) and hydrophobic interactions, increasing activity compared to oxygenated analogues .
  • Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate: Contains a methyl ester instead of a carbamate.

Anticancer and Antimicrobial Potential

  • This compound’s mechanism may involve intercalation into DNA or inhibition of topoisomerases, common to chromene derivatives .
  • Thiocarbamate analogues demonstrate superior antimicrobial activity due to sulfur’s electronegativity and additional hydrogen bonds .

Metabolic Pathways

  • Ethyl Carbamate Metabolism: Metabolized by CYP2E1 into vinyl carbamate and other reactive intermediates, which form DNA adducts (e.g., 1,N6-ethenoadenosine) .
  • Chromene Derivatives : Metabolism likely involves hydroxylation of the chromene ring followed by glucuronidation or sulfation, reducing systemic toxicity compared to free ethyl carbamate .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Key Interactions
This compound 263.24 4-Oxo chromene, ethyl carbamate Anticancer (hypothesized) H-bonds (Trp66, Asp79)
Ethyl (4-{[(diethylcarbamothioyl)sulfanyl]methyl}-2-oxo-2H-chromen-7-yl)carbamate 410.56 Thiocarbamate, chromene Antimicrobial H-bonds (Tyr70), π-π stacking
7-Hydroxy-4-methyl-2-oxo-chromene-8-carbaldehyde oxime 247.23 Oxime, hydroxy, methyl Anti-diabetic Enzyme active site interactions

Table 2: Metabolic and Toxicity Profiles

Compound Name Metabolic Pathway Key Metabolites Carcinogenicity Risk
This compound CYP2E1 oxidation, chromene hydroxylation Vinyl carbamate (trace) Moderate (if metabolized)
Thiocarbamate derivatives Sulfur oxidation, conjugation Sulfoxides, glucuronides Low
4-Methyl chromene derivatives Phase II conjugation Glucuronides Negligible

Q & A

Q. Why do some studies report conflicting solubility data for this compound?

  • Potential causes :
  • Crystallinity differences : Amorphous vs. crystalline forms alter solubility .
  • Solvent purity : Trace water in DMSO reduces apparent solubility .
  • Resolution : Standardize solvent preparation and use differential scanning calorimetry (DSC) to assess crystallinity .

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